4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C13H12ClN3O5S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both chloro and sulfamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-sulfamoylbenzoic acid: A related compound with similar structural features but different applications.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Another compound with a similar core structure but different functional groups
Uniqueness
4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide is unique due to its specific combination of chloro and sulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H12ClN3O5S2 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C13H12ClN3O5S2/c14-11-6-1-8(7-12(11)24(16,21)22)13(18)17-9-2-4-10(5-3-9)23(15,19)20/h1-7H,(H,17,18)(H2,15,19,20)(H2,16,21,22) |
InChI Key |
MASVSKIWULLJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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